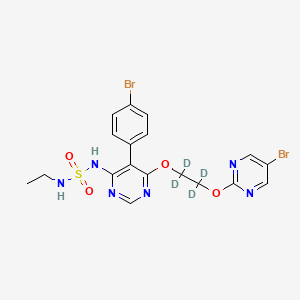

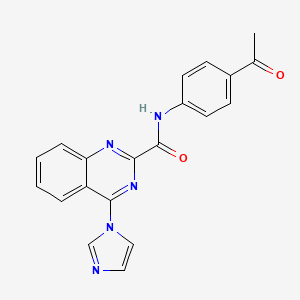

Cyp51/PD-L1-IN-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

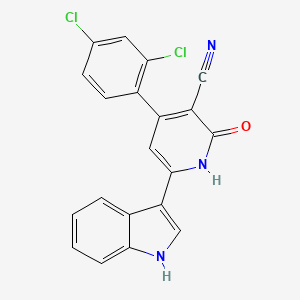

It functions as a dual inhibitor of Cytochrome P450 51 (CYP51) and Programmed Death-Ligand 1 (PD-L1), with IC50 values of 0.884 μM and 0.083 μM, respectively . This compound induces early apoptosis in fungal cells and significantly reduces intracellular levels of interleukin-2 (IL-2), NLRP3, and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κBp65) proteins .

Métodos De Preparación

The synthesis of Cyp51/PD-L1-IN-1 involves the formation of a quinazoline core structure. The specific synthetic routes and reaction conditions are detailed in the literature, but generally, it involves multi-step organic synthesis techniques. The industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production .

Análisis De Reacciones Químicas

Cyp51/PD-L1-IN-1 undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the quinazoline core, potentially altering its biological activity.

Aplicaciones Científicas De Investigación

Cyp51/PD-L1-IN-1 has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study dual inhibition mechanisms and to develop new antifungal agents.

Biology: The compound is utilized to investigate the biological pathways involving CYP51 and PD-L1, particularly in fungal cells.

Medicine: Its dual inhibitory action makes it a potential candidate for antifungal therapies and immunomodulatory treatments.

Industry: The compound’s antifungal properties are of interest for developing new antifungal agents for agricultural and pharmaceutical applications

Mecanismo De Acción

Cyp51/PD-L1-IN-1 exerts its effects by inhibiting both CYP51 and PD-L1. CYP51 is involved in the biosynthesis of ergosterol, a crucial component of fungal cell membranes. Inhibition of CYP51 disrupts ergosterol synthesis, leading to fungal cell death. PD-L1 is a protein that plays a role in immune evasion by cancer cells. Inhibiting PD-L1 can enhance the immune response against cancer cells. The compound also induces mitochondrial damage and reactive oxygen species (ROS) accumulation, contributing to its antifungal activity .

Comparación Con Compuestos Similares

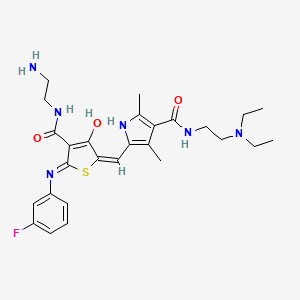

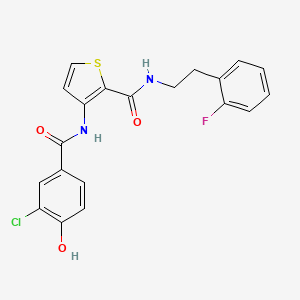

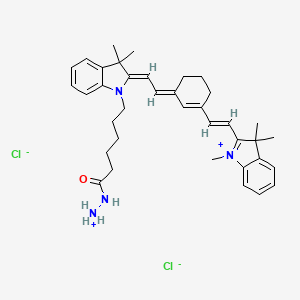

Cyp51/PD-L1-IN-1 is unique due to its dual inhibitory action on both CYP51 and PD-L1. Similar compounds include:

Incyte-001: A small-molecule PD-L1 inhibitor with an IC50 value of 11 nM.

Incyte-011: Another PD-L1 inhibitor with an IC50 value of 5.293 nM, showing higher potency than Incyte-001.

BMS-1001: A PD-L1 inhibitor with an IC50 value of 0.9 nM, demonstrating strong binding activity. These compounds primarily target PD-L1, whereas this compound targets both CYP51 and PD-L1, making it a versatile compound for research and potential therapeutic applications.

Propiedades

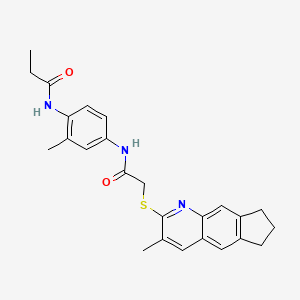

Fórmula molecular |

C20H15N5O2 |

|---|---|

Peso molecular |

357.4 g/mol |

Nombre IUPAC |

N-(4-acetylphenyl)-4-imidazol-1-ylquinazoline-2-carboxamide |

InChI |

InChI=1S/C20H15N5O2/c1-13(26)14-6-8-15(9-7-14)22-20(27)18-23-17-5-3-2-4-16(17)19(24-18)25-11-10-21-12-25/h2-12H,1H3,(H,22,27) |

Clave InChI |

LSBBUIAGNZFGEL-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3C(=N2)N4C=CN=C4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

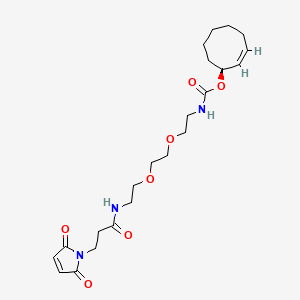

![2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B15138530.png)